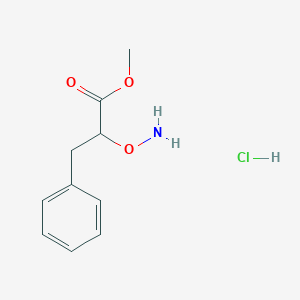

3-(3-溴苯基)-3-氟氮杂环丁烷;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various synthetic strategies and chemical properties of related bromo- and fluoro-substituted azetidines, which are valuable in medicinal chemistry due to their potential biological activities and as building blocks for pharmaceutical compounds .

Synthesis Analysis

The synthesis of related fluorinated azetidines typically involves bromofluorination of suitable precursors, followed by reduction and cyclization to yield the azaheterocycles . For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid involves bromofluorination, reduction of the imino bond, ring closure, and protective group manipulation . Similarly, 3-bromo-3-ethylazetidines have been used as precursors for the synthesis of various functionalized azetidines . These synthetic approaches could potentially be adapted for the synthesis of "3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride".

Molecular Structure Analysis

The molecular structure of bromo- and fluoro-substituted azetidines is characterized by the presence of a three-membered azetidine ring, which is a strained heterocycle. The substitution of the azetidine ring with halogens like bromine and fluorine can significantly influence the chemical reactivity and biological activity of these compounds . The molecular structures of the synthesized compounds are often confirmed using NMR measurements and, in some cases, X-ray diffraction analysis .

Chemical Reactions Analysis

Bromo- and fluoro-substituted azetidines participate in various chemical reactions due to their reactive halogen atoms. For example, 3-bromo-3-ethylazetidines have been used to prepare a range of functionalized azetidines, including alkoxy, aryloxy, and amino derivatives . The presence of halogens also allows for further chemical transformations, such as cross-coupling reactions, which are useful in the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-substituted azetidines are influenced by the presence of the halogen atoms. These compounds typically have high reactivity due to the strained ring system and the electron-withdrawing effects of the halogens. The introduction of fluorine, in particular, can enhance the metabolic stability and lipophilicity of the compounds, making them more suitable for drug development . The halogen atoms also provide sites for further functionalization, which can be exploited in the synthesis of diverse derivatives with potential pharmacological applications .

科学研究应用

3-氟氮杂环丁烷衍生物的合成

- Van Hende 等人(2009 年)讨论了 3-氟氮杂环丁烷衍生物的合成策略。这些化合物(包括 3-(3-溴苯基)-3-氟氮杂环丁烷盐酸盐)在药物化学中意义重大,因为它们在药物开发中具有作为构建模块的潜力 (Van Hende 等人,2009 年)。

抑制人白细胞弹性蛋白酶

- Doucet 等人(1997 年)合成了 (3R)- 和 (3S)-N-(2-氯甲基苯基)-3-溴-3-氟氮杂环丁烷-2-酮,与 3-(3-溴苯基)-3-氟氮杂环丁烷盐酸盐密切相关。这些化合物显示出对人白细胞弹性蛋白酶 (HLE) 的有效抑制,表明在 HLE 参与的疾病中具有潜在的治疗应用 (Doucet 等人,1997 年)。

3-氟吡咯烷和氮杂环丁烷的合成

- Piron 等人(2011 年)开发了一种合成含氟氮杂杂环的合成路线,包括 3-氟氮杂环丁烷。这些化合物在药物研究中很有价值,突出了 3-氟氮杂环丁烷结构在开发新药中的重要性 (Piron 等人,2011 年)。

探索分子相互作用

- Gooseman 等人(2006 年)研究了 3-氟氮杂环丁鎓盐酸盐(与 3-(3-溴苯基)-3-氟氮杂环丁烷盐酸盐相关)的结构,以了解 C-F⋯N+ 相互作用。这项研究提供了对氟化氮杂环丁烷分子相互作用的见解,这会影响它们的化学和生物学性质 (Gooseman 等人,2006 年)。

功能化氮杂环丁烷的合成

- Stankovic 等人(2013 年)展示了使用 3-溴-3-乙基氮杂环丁烷合成各种功能化氮杂环丁烷。他们的工作表明氮杂环丁烷衍生物在合成具有潜在药用价值的新型化合物中的多功能性 (Stankovic 等人,2013 年)。

作用机制

安全和危害

未来方向

属性

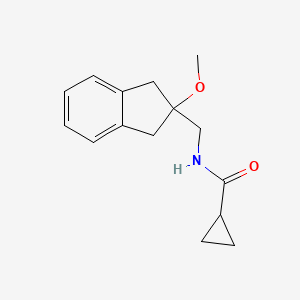

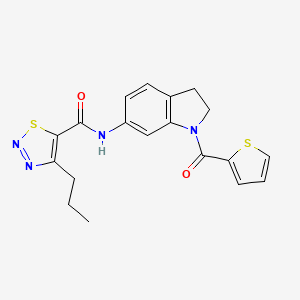

IUPAC Name |

3-(3-bromophenyl)-3-fluoroazetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJXOTXBYAIWRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC(=CC=C2)Br)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502964.png)

![2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2502965.png)

![[4-(3-Methylpyrazin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2502968.png)

![5-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol](/img/structure/B2502969.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)

![2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid](/img/structure/B2502978.png)